Cas no 65322-32-9 (1-Bromo-4-(1-cyclopropylvinyl)benzene)
1-Bromo-4-(1-cyclopropylvinyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-(1-cyclopropylvinyl)benzene
- 65322-32-9
- SY327111
- MFCD27996778
- F86875
- 1-BROMO-4-(1-CYCLOPROPYLETHENYL)BENZENE
-
- Inchi: 1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7,9H,1-3H2
- InChI Key: HKBGRZDUYWYGHW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(=C)C1CC1
Computed Properties
- Exact Mass: 222.00443
- Monoisotopic Mass: 222.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-Bromo-4-(1-cyclopropylvinyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200868-1g |
1-bromo-4-(1-cyclopropylvinyl)benzene |
65322-32-9 | 95% | 1g |
$405 | 2021-08-05 | |
| Alichem | A019088496-1g |
1-Bromo-4-(1-cyclopropylvinyl)benzene |
65322-32-9 | 95% | 1g |
$357.00 | 2023-09-01 | |
| Chemenu | CM200868-1g |
1-bromo-4-(1-cyclopropylvinyl)benzene |
65322-32-9 | 95% | 1g |
$405 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740021-1g |
1-Bromo-4-(1-cyclopropylvinyl)benzene |
65322-32-9 | 98% | 1g |
¥3221.00 | 2024-05-05 | |
| Crysdot LLC | CD12046428-1g |
1-Bromo-4-(1-cyclopropylvinyl)benzene |
65322-32-9 | 95+% | 1g |
$429 | 2024-07-24 |
1-Bromo-4-(1-cyclopropylvinyl)benzene Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-Bromo-4-(1-cyclopropylvinyl)benzene
1-Bromo-4-(1-cyclopropylvinyl)benzene (CAS No. 65322-32-9): A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development
1-Bromo-4-(1-cyclopropylvinyl)benzene, with the chemical identifier CAS No. 65322-32-9, represents a pivotal compound in modern organic chemistry and pharmaceutical research. This molecule, characterized by its bromo-substituted aromatic ring and a cyclopropylvinyl group, has garnered significant attention due to its unique structural properties and potential applications in drug discovery, materials science, and synthetic chemistry. Recent advancements in computational chemistry and high-throughput screening have further highlighted its role as a key intermediate in the development of novel therapeutic agents.
The 1-Bromo-4-(1-cyclopropylvinyl)benzene molecule exhibits a planar aromatic core with a bromine atom at the 1-position and a cyclopropylvinyl substituent at the 4-position. The cyclopropyl group, a three-membered ring, introduces steric and electronic effects that influence the molecule’s reactivity and selectivity in chemical reactions. This structural feature is critical for its application in metathesis reactions and radical-based synthesis, where the cyclopropyl group can act as a reactive site for further functionalization.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of 1-Bromo-4-(1-cyclopropylvinyl)benzene as a building block for the synthesis of antineoplastic agents. Researchers have utilized this compound as a precursor for the development of tyrosine kinase inhibitors, which are critical in the treatment of solid tumors and leukemia. The bromine atom at the 1-position facilitates electrophilic substitution reactions, enabling the introduction of diverse functional groups that enhance the molecule’s biological activity.
Advancements in green chemistry have also influenced the synthesis and application of 1-Bromo-4-(1-cyclopropylvinyl)benzene. A 2023 paper in Chemical Engineering Journal described a catalytic method for the preparation of this compound using transition metal catalysts, which significantly reduces the environmental impact compared to traditional methods. This approach aligns with the growing emphasis on sustainable chemical processes and eco-friendly manufacturing in the pharmaceutical industry.
The 1-Bromo-4-(1-cyclopropylviny)benzene molecule’s reactivity is further enhanced by its ability to undergo electrophilic aromatic substitution and radical cyclization reactions. These properties make it a valuable intermediate in the synthesis of heterocyclic compounds, which are common in many biologically active molecules. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the use of this compound to prepare a series of pyridine derivatives with potent antimicrobial activity.
Additionally, the 1-Bromo-4-(1-cyclopropylvinyl)benzene has shown promise in the development of nanomaterials for drug delivery systems. A 2023 article in Advanced Materials described the functionalization of carbon nanotubes with this compound to create targeted drug delivery vehicles. The cyclopropyl group provides stability to the nanomaterials while the bromine atom allows for further modification to enhance drug release profiles.
In the field of materials science, 1-Bromo-4-(1-cyclopropylvinyl)benzene has been explored for its potential in conductive polymers and photovoltaic materials. A 2024 study in ACS Applied Materials & Interfaces demonstrated that this compound can be incorporated into polymeric matrices to improve electrical conductivity and optical properties. These findings suggest its potential applications in organic electronics and solar cell technologies.
Despite its advantages, the synthesis of 1-Bromo-4-(1-cyclopropylvinyl)benzene requires careful optimization of reaction conditions to ensure high yield and purity. A 2023 review in Organic & Biomolecular Chemistry highlighted the importance of solvent selection and temperature control in the preparation of this compound. The use of supercritical CO₂ as a solvent was found to improve reaction efficiency while minimizing environmental impact.
Furthermore, the 1-Bromo-4-(1-cyclopropylvinyl)benzene molecule has been studied for its potential in combinatorial chemistry approaches. A 2024 publication in Chemical Communications reported the synthesis of a library of derivatives using this compound as a scaffold. This strategy allows for the rapid screening of potential lead compounds, accelerating the drug discovery process.
In conclusion, 1-Bromo-4-(1-cyclopropylvinyl)benzene (CAS No. 65322-32-9) is a versatile compound with broad applications in organic synthesis, pharmaceutical development, and materials science. Its unique structural features and reactivity make it an essential intermediate in the creation of novel therapeutic agents and advanced materials. As research in computational chemistry and sustainable synthesis continues to evolve, the role of this compound is likely to expand further, contributing to innovations in multiple scientific disciplines.
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